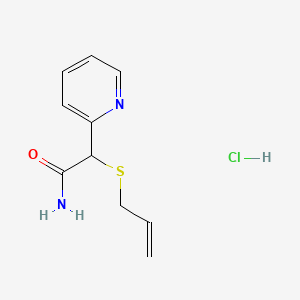
2-pyridin-4-ylethanol;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-4-ylethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-pyridin-4-ylethanol and 2,4,6-trinitrophenol 2-pyridin-4-ylethanol is an organic compound containing a pyridine ring substituted with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
For the preparation of 2-pyridin-4-ylethanol, a common method involves the reduction of 2-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride. This reduction converts the aldehyde group to an ethanol group, yielding 2-pyridin-4-ylethanol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale, with stringent safety measures due to its explosive nature. The production of 2-pyridin-4-ylethanol in an industrial setting involves optimized reduction processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trinitrophenol undergoes various chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of picramic acid.
Substitution: The nitro groups in 2,4,6-trinitrophenol can be substituted with other functional groups under specific conditions
2-pyridin-4-ylethanol can participate in:
Oxidation: Oxidation of the ethanol group can yield 2-pyridinecarboxaldehyde.
Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or hydrogen gas with a catalyst for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Substitution: Various nucleophiles for substitution reactions
Major Products
Reduction of 2,4,6-trinitrophenol: Picramic acid.
Oxidation of 2-pyridin-4-ylethanol: 2-pyridinecarboxaldehyde
Applications De Recherche Scientifique
2,4,6-trinitrophenol is widely used in:
Explosives: Due to its high explosive power, it is used in military applications.
Dyes: It is used in the production of yellow dyes.
Medical Applications: Historically used as an antiseptic and in burn treatments
2-pyridin-4-ylethanol has applications in:
Chemical Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Research: Studied for its potential biological activities
Mécanisme D'action
2,4,6-trinitrophenol exerts its effects through its ability to undergo rapid exothermic decomposition, releasing gases and energy, which is the basis of its explosive nature. It can also interact with biological molecules, leading to toxic effects .
2-pyridin-4-ylethanol can interact with enzymes and receptors in biological systems, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dinitrophenol: Similar to 2,4,6-trinitrophenol but with one less nitro group, used as a metabolic stimulant.
2,4,6-trinitrotoluene (TNT): Another nitroaromatic explosive with similar applications but different chemical structure
Uniqueness
2,4,6-trinitrophenol is unique due to its high explosive power and its historical use in various applications. 2-pyridin-4-ylethanol is unique for its versatility in chemical synthesis and potential biological activities .
Propriétés
Numéro CAS |
32080-61-8 |
|---|---|
Formule moléculaire |
C13H12N4O8 |
Poids moléculaire |
352.26 g/mol |
Nom IUPAC |
2-pyridin-4-ylethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9NO.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H |
Clé InChI |
ZQLDFTDEAKQWHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


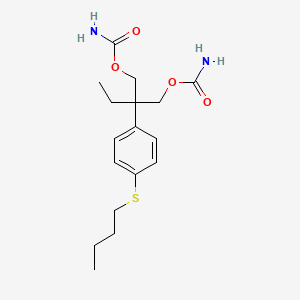


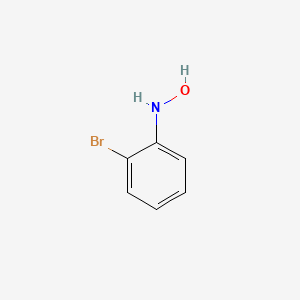

![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
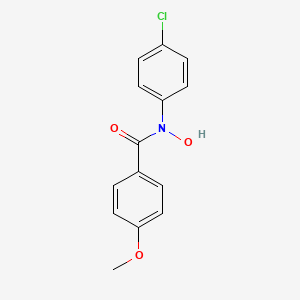
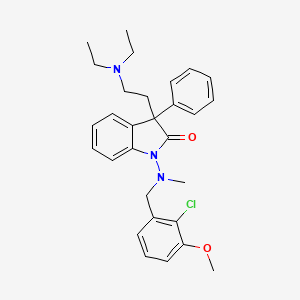
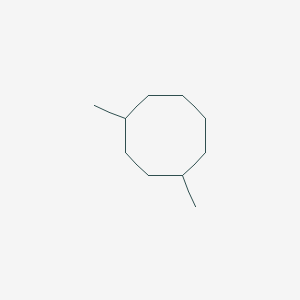
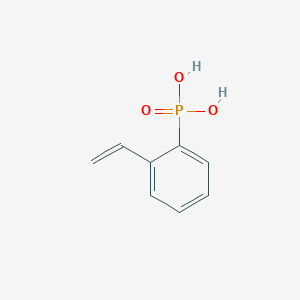
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
